molecular formula C8H7Br2NO B14909781 4,6-Dibromo-1,3-dihydroisobenzofuran-5-amine

4,6-Dibromo-1,3-dihydroisobenzofuran-5-amine

Cat. No.: B14909781
M. Wt: 292.95 g/mol
InChI Key: AWBBTGIHOBVOTB-UHFFFAOYSA-N
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Description

4,6-Dibromo-1,3-dihydroisobenzofuran-5-amine is a chemical compound with the molecular formula C8H7Br2NO and a molecular weight of 292.96 g/mol . This compound is part of the isobenzofuran family, which is known for its diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-1,3-dihydroisobenzofuran-5-amine typically involves the bromination of 1,3-dihydroisobenzofuran derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-1,3-dihydroisobenzofuran-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted isobenzofuran derivatives with various functional groups.

    Oxidation: Isobenzofuran-1,3-diones.

    Reduction: 1,3-Dihydroisobenzofuran derivatives without bromine atoms.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-1,3-dihydroisobenzofuran-5-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dibromo-1,3-dihydroisobenzofuran-5-amine is unique due to its dual bromination, which enhances its reactivity and versatility in chemical synthesis.

Properties

Molecular Formula

C8H7Br2NO

Molecular Weight

292.95 g/mol

IUPAC Name

4,6-dibromo-1,3-dihydro-2-benzofuran-5-amine

InChI

InChI=1S/C8H7Br2NO/c9-6-1-4-2-12-3-5(4)7(10)8(6)11/h1H,2-3,11H2

InChI Key

AWBBTGIHOBVOTB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C(=C2CO1)Br)N)Br

Origin of Product

United States

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